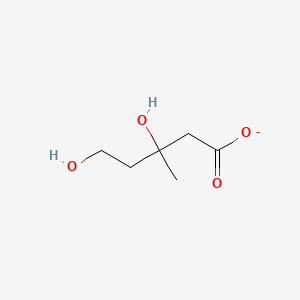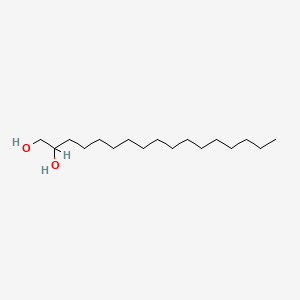
Hydrogen oxalate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Oxalate(1-) is a dicarboxylic acid monoanion that is the conjugate base of oxalic acid. It has a role as a human metabolite and a plant metabolite. It is a dicarboxylic acid monoanion and an oxalate. It is a conjugate base of an oxalic acid. It is a conjugate acid of an oxalate(2-).
Scientific Research Applications
1. Analytical Chemistry and Sensing Applications
Hydrogen oxalate finds applications in analytical chemistry, particularly in the determination and sensing of various substances. For instance, Almuaibed and Townshend (1989) developed a method for amperometric determination of oxalate using immobilized oxalate oxidase, which could detect as little as 20 ng of oxalate. This method holds potential for sensitive detection in various analytical applications (Almuaibed & Townshend, 1989).
2. Industrial Applications in Catalysis
In industrial chemistry, hydrogen oxalate is used in the hydrogenation process to produce ethylene glycol, a valuable industrial compound. Zhang et al. (2017) and Fang et al. (2020) highlighted the use of ruthenium complexes for the catalytic hydrogenation of oxalates, demonstrating the relevance of hydrogen oxalate in industrial chemistry and catalysis (Zhang et al., 2017); (Fang et al., 2020).
3. Environmental and Photocatalytic Applications
Hydrogen oxalate is also significant in environmental science. For example, Yamada et al. (2012) discussed its use in photocatalytic hydrogen evolution as a carbon-neutral electron source. This application is particularly relevant for renewable energy and environmental remediation (Yamada et al., 2012).
4. Geochemistry and Environmental Science
In geochemistry, the interaction of hydrogen oxalate with other chemical compounds has significant environmental implications. Zuo and Hoigne (1992) investigated the generation of hydrogen peroxide and depletion of oxalic acid by photochemical cycling of Fe(III)/Fe(II)-oxalato complexes in sunlight, highlighting the environmental chemistry of hydrogen oxalate (Zuo & Hoigne, 1992).
properties
Product Name |
Hydrogen oxalate |
|---|---|
Molecular Formula |
C2HO4- |
Molecular Weight |
89.03 g/mol |
IUPAC Name |
2-hydroxy-2-oxoacetate |
InChI |
InChI=1S/C2H2O4/c3-1(4)2(5)6/h(H,3,4)(H,5,6)/p-1 |
InChI Key |
MUBZPKHOEPUJKR-UHFFFAOYSA-M |
SMILES |
C(=O)(C(=O)[O-])O |
Canonical SMILES |
C(=O)(C(=O)[O-])O |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![2-[[2-(4-Ethoxy-3-methoxyphenyl)-4-thiazolyl]methylthio]-5-methyl-1,3,4-thiadiazole](/img/structure/B1229126.png)
![2-Phenyl-[1,2]selenazolo[5,4-b]pyridin-3-one](/img/structure/B1229129.png)


![(1R,3R,5S,8S,13R,14S)-1-hydroxy-14-(2-hydroxypropan-2-yl)-13-methyl-4,7,10-trioxapentacyclo[6.4.1.19,12.03,5.05,13]tetradecane-6,11-dione](/img/structure/B1229134.png)





